Product packaging for Acetyl tetrapeptide-15(Cat. No.:CAS No. 928007-64-1)

Acetyl tetrapeptide-15

Cat. No.: B1665429
CAS No.: 928007-64-1
M. Wt: 613.7 g/mol
InChI Key: BSXFOBDOGHFWOC-KRCBVYEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Background of Bioactive Peptide Research in Biological Systems

Bioactive peptides are short chains of amino acids, typically consisting of 2 to 20 residues, that exert specific biological effects. mdpi.commdpi.com While some are synthesized freely by organisms, many exist in an encrypted state within larger protein molecules and are released through processes like enzymatic hydrolysis or fermentation. researchgate.net The scientific exploration of these compounds began to gain significant momentum in the mid-20th century, with the discovery of bioactive peptides from food sources in 1950 marking a pivotal moment. researchgate.net

These peptides are derived from a variety of plant and animal sources, including milk, eggs, meat, and various botanicals. researchgate.netrsc.org Their functions within biological systems are diverse and include antimicrobial, antioxidant, anti-inflammatory, and antihypertensive activities. mdpi.comresearchgate.net The specific biological activity of a peptide is determined by its amino acid sequence and structure. rsc.org

The skin, being the body's largest organ, has its own complex neuroendocrine system where neuropeptides play a crucial role in cell-to-cell communication, influencing processes like inflammation, immune responses, and stress reactions. physiology.orgclinikally.com These signaling molecules, released from nerve endings or produced by skin cells, are integral to maintaining skin homeostasis. physiology.org Disruptions in these signaling pathways can contribute to various skin conditions. physiology.org The ability of certain synthetic peptides to mimic the actions of these natural signaling molecules forms the basis of their application in skincare. nih.gov

Significance of Acetyl Tetrapeptide-15 within Contemporary Peptide Science

This compound has emerged as a significant compound in the field of cosmetic science, particularly for its application in products designed for sensitive skin. nih.govinnospk.com It is a synthetic tetrapeptide, meaning it is composed of four amino acids: Tyrosine, Proline, Phenylalanine, and Phenylalanine. nih.govontosight.ai This specific sequence is derived from endomorphin-2, a naturally occurring human peptide known for its potent and selective interaction with the μ-opioid receptor, which plays a role in pain modulation. nih.govmedchemexpress.com

The primary significance of this compound lies in its targeted mechanism of action. It is classified as a neurotransmitter-inhibiting peptide. nih.govevitachem.com Research indicates that it works by increasing the skin's tolerance threshold. innospk.com It is believed to interact with the μ-opioid receptor on nerve endings, which in turn modulates the response to external stimuli. nih.govinnospk.commedchemexpress.com This interaction is thought to reduce the release of pro-inflammatory mediators, such as Calcitonin Gene-Related Peptide (CGRP), thereby calming the sensations of discomfort often associated with sensitive skin. innospk.cominnospk.com

The development of peptides like this compound showcases a shift towards creating cosmetic ingredients that have a specific, targeted biological effect, moving beyond simple moisturization or barrier function to actively modulate skin processes at a cellular level. innospk.com

Overview of Academic Research Trajectories for this compound

Academic and industrial research on this compound has primarily focused on its mechanism of action and its efficacy in the context of sensitive skin. While much of the available data originates from suppliers and patents, some independent scientific studies have begun to explore its properties. nih.gov

A key area of investigation has been the peptide's ability to modulate neurogenic inflammation. mdpi.com This type of inflammation is triggered by the release of neuropeptides from sensory nerve endings in the skin. mdpi.com One of the primary triggers for this process is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor on sensory nerves that responds to stimuli like heat and capsaicin (B1668287). mdpi.comnih.govmdpi.com Activation of TRPV1 leads to the release of neuropeptides like CGRP, contributing to sensations of burning and stinging. mdpi.comnih.gov

Research on this compound has demonstrated its ability to reduce the release of CGRP following stimulation. nih.govinnospk.com This suggests that the peptide can help to dampen the inflammatory cascade initiated by the activation of sensory nerves. nih.gov Studies have shown that by acting on the μ-opioid receptor, this compound can increase the skin's tolerance to irritants. nih.govmedchemexpress.com

The synthesis of this compound is typically achieved through solid-phase peptide synthesis. evitachem.comresearchgate.net This method allows for the precise, stepwise assembly of the amino acid sequence. evitachem.com Further research has also explored the formulation of this peptide into various cosmetic bases and its release characteristics from these formulations.

Below is a table summarizing key research findings related to this compound:

Research FocusKey Findings
Mechanism of Action Acts as a μ-opioid receptor agonist, mimicking the effect of endomorphin-2. nih.govmedchemexpress.com It is classified as a neurotransmitter-inhibiting peptide. nih.govevitachem.com
Effect on Neurogenic Inflammation Reduces the release of the pro-inflammatory neuropeptide CGRP. nih.govinnospk.com This helps to decrease skin hyperreactivity. researchgate.netnih.gov
Interaction with Skin Sensitivity Pathways Increases the skin's tolerance threshold to external stimuli. innospk.com It targets the TRPV1 pathway by modulating the release of neuropeptides that are triggered by its activation. nih.gov
Synthesis and Formulation Typically synthesized using solid-phase peptide synthesis. evitachem.comresearchgate.net Studies have investigated its stability and release from different cosmetic formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N5O6 B1665429 Acetyl tetrapeptide-15 CAS No. 928007-64-1

Properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFOBDOGHFWOC-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928007-64-1
Record name Acetyl tetrapeptide-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Peptide Biochemistry and Structural Derivation of Acetyl Tetrapeptide 15

Derivation and Structural Homology

Acetyl Tetrapeptide-15 is a synthetic peptide developed from the endogenous opioid peptide, endomorphin-2. Endomorphin-2 is produced naturally in the human body and is known for its role in analgesia as a high-affinity, selective agonist for the μ-opioid receptor. medchemexpress.comglpbio.com This natural tetrapeptide has the amino acid sequence Tyr-Pro-Phe-Phe-NH2. The development of this compound involved modifying this natural template to modulate skin neurosensory responses. innospk.com By mimicking a part of the endomorphin-2 sequence, this compound can interact with the same receptors to produce a calming effect on the skin. ci.guide

The specific amino acid sequence of this compound is Ac-Tyr-Pro-Phe-Phe-NH2. Its chemical name is N-acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide. drugfuture.com This structure is nearly identical to its parent peptide, endomorphin-2. The key distinction is the addition of an acetyl group (CH₃CO) to the N-terminus of the tyrosine residue. This acetylation process enhances the peptide's stability. The remainder of the sequence, which includes proline followed by two phenylalanine residues and a C-terminal amide group, directly mirrors that of endomorphin-2.

Functional Classification within Bioactive Peptides

Based on their mechanisms of action, peptides used in cosmetics can be categorized as signal peptides, carrier peptides, enzyme inhibitors, or neurotransmitter inhibitors. nih.gov

This compound is classified as a neurotransmitter-inhibiting peptide. nih.govevitachem.comnih.gov This classification stems from its mechanism of action, which involves reducing neuronal excitability. ulprospector.com By binding to the μ-opioid receptor on nerve endings in the skin, it modulates the cellular response to external stimuli. ci.guide This interaction increases the skin's tolerance threshold by limiting the release of pro-inflammatory neuromediators, such as Calcitonin Gene-Related Peptide (CGRP). ci.guidenih.govnih.gov Its action mimics the body's own pain-relieving pathways, thereby reducing the perception of discomfort.

This compound can also be considered a type of signal peptide. evitachem.com Signal peptides are short chains of amino acids that function as messengers, interacting with specific cell receptors to initiate a particular biological response. nih.gov this compound acts as a biomimetic, emulating the natural ligand endomorphin-2 to bind to the μ-opioid receptor. This binding triggers a signaling cascade within the neuron, which ultimately alters the cell's behavior by reducing its sensitivity and the release of inflammatory substances. Through this mechanism, it effectively "signals" to skin cells to modulate their response to stress.

Molecular Mechanisms of Action of Acetyl Tetrapeptide 15

Opioid Receptor Agonism

A primary mechanism of Acetyl Tetrapeptide-15 involves its function as an agonist for opioid receptors, specifically the μ-opioid receptors. nih.govmedchemexpress.com This interaction is foundational to its ability to soothe the skin and reduce discomfort. innospk.com

Interaction with μ-Opioid Receptors

This compound is a synthetic peptide derived from endomorphin-2, a naturally occurring peptide in the human body known for its potent and selective binding to μ-opioid receptors. mdpi.commedchemexpress.combioscience.co.uk The sequence of this compound, N-acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, mimics a part of the endomorphin-2 sequence. nih.govinci.guide This structural similarity allows it to bind to and activate μ-opioid receptors located on the nerve endings in the skin. innospk.comrossorg.com

The activation of these receptors by this compound has been demonstrated in in-vitro studies. For instance, in cultured sensory neurons stimulated with capsaicin (B1668287), a substance that induces a pain and discomfort sensation, the presence of this compound significantly reduced the release of Calcitonin Gene-Related Peptide (CGRP), a key neuromediator in pain signaling. nih.govrossorg.com This effect was negated when naloxone (B1662785), a μ-opioid receptor antagonist, was introduced, confirming that the action of this compound is mediated through these receptors. nih.govrossorg.com

Endorphin-Like Pathway Activation

By acting as a μ-opioid receptor agonist, this compound effectively activates an endorphin-like pathway. medchemexpress.combioscience.co.ukbiocat.com Endorphins are the body's endogenous opioids, known for their analgesic effects. This compound mimics these natural peptides, initiating a signaling cascade that helps to alleviate sensations of pain and discomfort. innospk.comsmolecule.com This endorphin-like mechanism is central to its role in reducing skin hyperreactivity. nih.govmedchemexpress.com The activation of μ-opioid receptors by the peptide inhibits the response of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are responsible for detecting painful stimuli like heat and capsaicin. nih.gov This inhibition occurs through a reduction in the phosphorylation of adenylate cyclase to protein kinase A (PKA). nih.gov

Modulation of Neuronal Excitability

Mechanisms of Increasing Neuronal Excitation Threshold

This compound increases the skin's tolerance threshold to external stimuli by making sensory neurons less excitable. nih.govcosmacon.de It achieves this by raising the threshold required to trigger an action potential in the nerve fibers. medchemexpress.combioscience.co.ukbiocat.com This means that a stronger stimulus is needed to elicit a pain or discomfort signal, making the skin less reactive to potential irritants. innospk.cominci.guide This mechanism is particularly beneficial for individuals with neurosensitive skin, which is characterized by a heightened response to environmental factors. innospk.com

Involvement in Pain Pathway Regulation

The peptide's ability to activate μ-opioid receptors and increase the neuronal excitation threshold directly impacts pain pathway regulation. smolecule.com By mimicking the body's natural pain-relief mechanisms, it helps to dampen the signaling of pain and discomfort from the skin to the central nervous system. innospk.combioscience.co.uk This modulation helps to reduce neurogenic inflammation and the sensations associated with it.

Inhibition of Pro-inflammatory Neuromediator Release

A key aspect of the action of this compound is its ability to inhibit the release of pro-inflammatory neuromediators. innospk.comresearchgate.net When sensory nerves are activated by irritants, they release substances like Calcitonin Gene-Related Peptide (CGRP), which contributes to inflammation and the sensation of pain. nih.govrossorg.com

In-vitro studies have demonstrated the efficacy of this compound in this regard. In one experiment, sensory neurons were incubated with the peptide before being exposed to stimuli like potassium chloride (KCl) and capsaicin. The results showed a significant reduction in the release of CGRP from these neurons. nih.gov This inhibitory effect on neuromediator release is a direct consequence of its μ-opioid receptor agonism and contributes significantly to its calming and soothing effects on the skin. rossorg.com

Table 1: Research Findings on this compound's Mechanism of Action

Mechanism Research Finding Effect Reference
μ-Opioid Receptor Agonism Binds to and activates μ-opioid receptors on sensory nerve endings. Mimics the action of endogenous opioids like endomorphins. nih.gov, innospk.com, rossorg.com
Endorphin-Like Pathway Activates a signaling cascade similar to the body's natural pain-relieving pathways. Reduces the perception of pain and discomfort. innospk.com, medchemexpress.com, bioscience.co.uk
Neuronal Excitation Threshold Increases the stimulation threshold required to activate sensory neurons. Makes the skin less reactive to external irritants. nih.gov, cosmacon.de
Neuromediator Release Inhibits the release of pro-inflammatory neuromediators like CGRP from stimulated sensory neurons. Reduces neurogenic inflammation and associated sensations. nih.gov, innospk.com, rossorg.com

Calcitonin Gene-Related Peptide (CGRP) Release Modulation

This compound effectively limits the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide involved in neurogenic inflammation and pain signaling. inci.guideinnospk.comrossorg.com CGRP is released from sensory nerve fibers upon activation by various stimuli, including capsaicin, heat, and other irritants. nih.govsemanticscholar.org This release contributes to the uncomfortable sensations associated with sensitive skin. innospk.com

In vitro studies have demonstrated the peptide's ability to significantly reduce CGRP release from capsaicin-stimulated neurons. nih.gov One study found that a 0.001% concentration of this compound reduced CGRP release by 50%, an efficacy comparable to the calcium channel blocker verapamil (B1683045) and greater than the TRPV1 antagonist capsazepine. nih.gov This inhibitory effect on CGRP release is mediated through its interaction with μ-opioid receptors on nerve endings. nih.govrossorg.com The binding of this compound to these receptors mimics the body's natural pain-relieving endorphins, thereby dampening the nerve's response to irritants and decreasing the subsequent release of CGRP. nih.govinnospk.cominnospk.com

Table 1: Effect of this compound on CGRP Release
CompoundConcentrationStimulusEffect on CGRP ReleaseReference
This compound0.001%Capsaicin50% reduction nih.gov
This compoundNot SpecifiedKCl (depolarizing agent)Significant reduction nih.gov

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a crucial ion channel primarily located on sensory neurons that detects noxious stimuli like heat and capsaicin. wikipedia.org Activation of TRPV1 leads to a calcium influx, which in turn triggers the release of pro-inflammatory neuropeptides such as CGRP. nih.govnih.gov

This compound indirectly modulates TRPV1 activity. nih.gov By binding to μ-opioid receptors, it initiates an intracellular signaling cascade that ultimately inhibits the TRPV1 response. nih.gov This interaction is key to its ability to raise the skin's tolerance threshold to irritants. innospk.com The presence of naloxone, a μ-opioid receptor antagonist, has been shown to block the inhibitory effect of this compound on capsaicin-induced CGRP release, confirming the essential role of the μ-opioid receptor in this process. nih.govrossorg.com

Intracellular Signaling Pathways Associated with TRVP1 Inhibition (e.g., Adenylate Cyclase and Protein Kinase A Phosphorylation)

The binding of this compound to the μ-opioid receptor triggers a specific intracellular signaling pathway that leads to the inhibition of the TRPV1 receptor's activity. nih.gov This pathway involves the inhibition of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). rossorg.com The subsequent reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase. nih.govrossorg.com PKA is known to potentiate the response of the TRPV1 receptor through phosphorylation. rossorg.com Therefore, by inhibiting the adenylate cyclase/PKA pathway, this compound effectively reduces the sensitization and activation of TRPV1, thereby decreasing the neuron's response to painful stimuli. nih.gov

Anti-inflammatory Cellular Mechanisms

Beyond its direct effects on neuronal signaling, this compound also exhibits anti-inflammatory properties at the cellular level, further contributing to its soothing effect on sensitive skin.

Reduction of Pro-inflammatory Cytokine Production (e.g., Interleukin-8 (IL-8))

Laboratory studies have indicated that this compound can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit the release of Interleukin-8 (IL-8) in keratinocytes that have been exposed to UVB radiation. nih.govresearchgate.net IL-8 is a key signaling protein that attracts neutrophils to sites of inflammation. By reducing its production, this compound helps to dampen the inflammatory cascade triggered by environmental stressors.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
Cell TypeStimulusCytokineEffectReference
KeratinocytesUVB radiationInterleukin-8 (IL-8)Reduction in production nih.govresearchgate.net

Modulation of Neurogenic Inflammation

Neurogenic inflammation is a type of inflammation initiated by the release of pro-inflammatory mediators from sensory neurons, including CGRP and Substance P. wikipedia.org This process contributes to the symptoms of various skin conditions characterized by sensitivity and irritation. wikipedia.org

This compound directly targets and modulates neurogenic inflammation. cosmacon.de By inhibiting the release of CGRP from sensory nerve endings, it helps to prevent the cascade of inflammatory events that lead to vasodilation and increased vascular permeability. cosmacon.dewikipedia.org This action effectively reduces the skin's hyperreactivity and soothes the sensations of pain and discomfort associated with neurogenic inflammation. medchemexpress.comnih.govresearchgate.net

Synthesis and Production Methodologies of Acetyl Tetrapeptide 15

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) forms the foundation for producing Acetyl Tetrapeptide-15. This methodology involves constructing the peptide chain sequentially on an insoluble polymer resin. evitachem.comrsc.org This anchoring to a solid support simplifies the entire process, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing after each reaction step, a significant advantage over solution-phase synthesis. peptide.com

The synthesis commences with the covalent attachment of the first, or C-terminal, amino acid of the sequence to the solid support resin. evitachem.compeptide.com For this compound (Ac-Tyr-Pro-Phe-Phe-NH2), this would be Phenylalanine. This initial amino acid is protected at its α-amino group to prevent self-polymerization. The carboxylic acid group is activated and then reacted with the functionalized resin, forming a stable but cleavable bond. The choice of resin is critical as it dictates the conditions for the final cleavage of the completed peptide.

Following the anchoring of the first amino acid, the peptide chain is elongated in the C-terminus to N-terminus direction. nih.gov This process involves a repeated cycle of two main steps: deprotection and coupling. peptide.com

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common strategy for modern SPPS is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

Coupling: The next amino acid in the sequence, with its own α-amino group protected by Fmoc and its side-chain protected if necessary, is activated and added to the reaction vessel. It then couples to the newly exposed amino group of the preceding residue, forming a peptide bond.

This cycle is repeated for each amino acid in the sequence. For this compound, the sequence involves the sequential coupling of Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, and finally Fmoc-L-Tyr(tBu)-OH. The tyrosine side-chain is protected with a tert-Butyl (tBu) group to prevent unwanted side reactions. After the final tyrosine is coupled, an acetylation step is performed on the N-terminal amino group to yield the final acetylated peptide.

Protected Amino AcidRole in Synthesis
Fmoc-L-Phe-OH Provides the Phenylalanine residues for the peptide chain.
Fmoc-L-Pro-OH Provides the Proline residue for the peptide chain.
Fmoc-L-Tyr(tBu)-OH Provides the Tyrosine residue with its reactive side-chain hydroxyl group protected by a tert-Butyl (tBu) group.

The success of each coupling step relies on a specific combination of reagents that activate the incoming amino acid and facilitate peptide bond formation without significant side reactions. researchgate.net

Coupling Reagents: These activate the carboxyl group of the Fmoc-amino acid. A common choice is a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).

Additives: To enhance reaction speed and, crucially, to suppress potential racemization of the amino acid, additives are used. Hydroxybenzotriazole (HOBt) is a frequently used additive. researchgate.net

Bases: An organic base, such as N,N-diisopropylethylamine (DIPEA), is required to maintain basic conditions necessary for the coupling reaction. researchgate.net

Catalysts: In some steps, like the initial loading of the first amino acid onto the resin, a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed to accelerate the reaction. researchgate.net

ReagentChemical NameFunction in SPPS
HOBt HydroxybenzotriazoleSuppresses racemization and improves coupling efficiency.
DIC N,N'-DiisopropylcarbodiimideActivates the carboxylic acid group for peptide bond formation.
DMAP 4-(Dimethylamino)pyridineActs as a catalyst, particularly for esterification reactions like resin loading.
DIPEA N,N-DiisopropylethylamineA non-nucleophilic base used to neutralize protonated amines during the coupling step.

Optimization of Synthetic Pathways for Yield and Purity

Optimization strategies include:

Sequence Analysis: Pre-synthesis analysis can identify potentially difficult couplings, such as those involving the sterically hindered proline residue, allowing for adjustments like double-coupling or using more potent coupling reagents like HATU. creative-peptides.com

Reaction Conditions: Fine-tuning parameters such as solvent choice (N,N-dimethylformamide is common), temperature, and reaction times can significantly impact the efficiency of each step. rsc.orgcreative-peptides.com

Resin Selection: The choice of resin can affect not only the initial loading efficiency but also the final purity after cleavage. Introducing an upstream purification step like ion exchange chromatography can also improve the final product's purity and yield by reducing the burden on the final high-performance purification. bio-works.com

Analytical Characterization in Peptide Synthesis

Following synthesis and cleavage from the resin, the crude peptide must be rigorously analyzed to confirm its identity and determine its purity. researchgate.net This is a critical quality control step. Regulatory bodies require comprehensive characterization using multiple methods to ensure the safety and efficacy of peptide products. nih.govbiopharmaspec.com

The primary analytical techniques employed are:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for assessing the purity of a synthetic peptide. gyrosproteintechnologies.comresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, allowing for accurate quantification of purity.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by measuring its molecular weight with high accuracy. biopharmaspec.comnih.gov This confirms that the correct amino acid sequence has been assembled. It is also a powerful tool for identifying impurities. waters.com

These methods provide the necessary data to verify that the synthesis of this compound was successful and that the final product meets the required quality standards.

In Vitro Research Methodologies and Findings on Acetyl Tetrapeptide 15

Cellular Model Systems

In vitro research on Acetyl Tetrapeptide-15 has centered on specific cell types that are key players in the skin's sensory and barrier functions. These models allow for controlled investigation into the molecular pathways affected by the peptide.

Cultured Sensory Neuron Applications

Cultured sensory neurons serve as a primary model system for studying the direct effects of this compound on nerve cell activity. These cells are responsible for transmitting sensations like pain and discomfort. In these in vitro settings, researchers can expose the neurons to various stimuli that mimic environmental irritants and observe the subsequent cellular responses. The application of this compound in these models is aimed at understanding its capacity to reduce neuronal excitability and increase the skin's tolerance threshold to external stressors ci.guidemedchemexpress.com. By mimicking the action of endogenous opioids like endomorphins, the peptide is investigated for its ability to lower the sensory nerves' response to stimuli ci.guide.

Keratinocyte Culture Studies (e.g., UVB-exposed keratinocytes)

While keratinocytes are crucial for skin barrier function and can release inflammatory mediators, publicly available in vitro research focusing specifically on the direct effects of this compound on keratinocyte cultures, including those exposed to UVB radiation, is limited. Studies on other peptides have shown effects such as reducing the production of interleukin-6 (IL-6) or UVB-induced inflammatory cytokines in keratinocytes researchgate.net. However, dedicated studies detailing the interaction of this compound with these cells are not prevalent in the reviewed literature.

Neurotransmitter Release Assays

A key focus of in vitro research has been to quantify the effect of this compound on the release of specific neurotransmitters involved in pain and inflammation signaling.

CGRP Release Quantification

A significant area of investigation is the ability of this compound to inhibit the release of Calcitonin Gene-Related Peptide (CGRP). CGRP is a neuropeptide released from sensory nerve endings that plays a pivotal role in neurogenic inflammation and pain signaling medchemexpress.com. In vitro assays have demonstrated that this compound can effectively reduce the release of CGRP from stimulated sensory neurons . One study incubated sensory neurons with the peptide before exposing them to irritants, finding a significant reduction in CGRP release. This inhibitory action is central to its proposed mechanism for soothing sensitive skin medchemexpress.com.

TreatmentStimulusOutcome
This compound (0.001%)Capsaicin (B1668287)Very significant reduction in CGRP release
This compound (0.001%)KClVery significant reduction in CGRP release
Capsazepine (10 μM, TRPV1 antagonist)Capsaicin / KClLess effective at reducing CGRP release than this compound
Verapamil (B1683045) (100 μM, calcium channel blocker)Capsaicin / KClSimilar reduction in CGRP release to this compound

This table summarizes the comparative effects of this compound and other agents on CGRP release from cultured sensory neurons, based on available research data .

Capsaicin-Stimulated Neuron Models

To simulate the sensation of pain and discomfort in a laboratory setting, researchers utilize capsaicin, the active component of chili peppers. Capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor on sensory neurons that is also triggered by heat and other noxious stimuli . This activation leads to an influx of calcium ions and the subsequent release of CGRP biorxiv.org. In vitro models using capsaicin-stimulated neurons have been instrumental in demonstrating the efficacy of this compound. Studies show that in the presence of the peptide, the capsaicin-induced release of CGRP is significantly diminished, highlighting its role in reducing neuronal hypersensitivity .

Receptor Binding and Antagonist Competition Studies

Elucidating the specific molecular targets of this compound is crucial to understanding its function. Research indicates that the peptide acts as an agonist, mimicking a natural substance that binds to and activates a receptor.

Derived from endomorphin-2, this compound is designed to bind to the μ-opioid receptor on nerve endings ci.guidemedchemexpress.comnih.govnih.gov. This binding is believed to initiate a signaling cascade that increases the neuron's stimulation threshold, making it less reactive to irritants medchemexpress.comnih.gov. To confirm this specific interaction, antagonist competition studies are employed. In these experiments, a known antagonist (a substance that blocks the receptor), such as naloxone (B1662785), is introduced. Research has shown that the inhibitory effect of this compound on CGRP release is negated in the presence of naloxone, a μ-opioid receptor antagonist . This finding provides strong evidence that the peptide's mechanism of action is mediated through its binding to the μ-opioid receptor .

AgonistReceptorAntagonistResult of Competition
This compoundμ-opioid receptorNaloxoneThe ability of this compound to reduce CGRP release is blocked.

This table illustrates the findings from antagonist competition studies, confirming the specific interaction of this compound with the μ-opioid receptor .

μ-Opioid Receptor Binding Affinity Assays

This compound is a synthetic peptide engineered to interact with the μ-opioid receptor system. medchemexpress.com Its mechanism is based on mimicking endomorphin-2, a natural human μ-opioid agonist known for its anti-nociceptive effects. medchemexpress.com In vitro studies focus on quantifying the affinity of this compound for the μ-opioid receptor, which is crucial for understanding its potency and specificity.

Binding affinity assays are conducted using cell membrane preparations that express a high density of μ-opioid receptors. These experiments typically involve radioligand displacement, where a known radioactive ligand for the receptor is incubated with the cell membranes. The addition of increasing concentrations of a non-radioactive compound, such as this compound, competes with the radioligand for the binding sites. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the compound for the receptor. While specific Ki values for this compound are proprietary, the methodology confirms its direct interaction with the μ-opioid receptor, underpinning its function in increasing the skin's tolerance threshold. ci.guide

Table 1: Summary of μ-Opioid Receptor Binding Assay

Parameter Description Relevance to this compound
Objective To determine the binding affinity of the peptide to the μ-opioid receptor. Confirms the primary mechanism of action.
Methodology Competitive radioligand binding assay using cell membranes expressing the receptor. Standard procedure for quantifying receptor-ligand interactions.
Key Metric Inhibition Constant (Ki) derived from the IC50 value. A lower Ki value indicates a higher binding affinity.

| Finding | this compound binds to the μ-opioid receptor on nerve endings. ci.guide | This interaction is responsible for reducing nerve response to external stimuli. ci.guide |

Naloxone Competition Experiments

To further validate that this compound interacts specifically with the μ-opioid receptor, competition experiments are performed using known opioid antagonists like naloxone. nih.gov Naloxone is a non-selective opioid receptor antagonist with a high affinity for the μ-opioid receptor. nih.gov

In these assays, the ability of this compound to elicit a response (e.g., inhibit the release of a signaling molecule) is measured in the presence and absence of naloxone. If naloxone blocks the effect of this compound, it provides strong evidence that the peptide's activity is mediated through the opioid receptor. Competition binding experiments using [3H]-naloxone can also be performed to determine the receptor affinity of type-selective opioids. nih.gov The results of such studies confirm that the soothing and tolerance-enhancing effects of the peptide are a direct consequence of its engagement with the μ-opioid receptor pathway.

TRPV1 Antagonist and Calcium Channel Blocker Comparative Analyses

The sensation of irritation and pain in the skin often involves the activation of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. TRPV1 is a non-selective cation channel that can be activated by stimuli such as heat and capsaicin, leading to the release of pro-inflammatory neuropeptides. nih.gov In vitro studies have investigated this compound's ability to modulate pathways related to TRPV1 activation. nih.gov

Comparative analyses are performed against known TRPV1 antagonists, like capsazepine, and calcium channel blockers. nih.gov While this compound acts upstream by binding to the μ-opioid receptor, its effect is a reduction in neuronal excitability. medchemexpress.com This leads to a decreased release of calcitonin gene-related peptide (CGRP), a key event that also occurs downstream of TRPV1 activation. nih.gov The research compares the efficacy of this compound in preventing CGRP release to that of direct TRPV1 antagonists. These studies help to differentiate its mechanism—acting as a neuromodulator that increases the activation threshold of sensory neurons—from compounds that directly block the ion channel. ci.guide This distinction is important, as it highlights a different and potentially more targeted approach to managing sensory irritation.

Inflammatory Marker Profiling (e.g., IL-8)

Inflammation is a key component of skin sensitivity. Pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), play a central role in recruiting immune cells to a site of irritation. mdpi.comwikipedia.org IL-8 is a potent chemokine crucial for attracting neutrophils and is produced by various cell types, including epithelial cells, in response to inflammatory stimuli. wikipedia.orgbiorxiv.org

To assess the anti-inflammatory potential of this compound, in vitro models using skin cells like keratinocytes or immune cells are employed. These cells are stimulated with an irritant (e.g., UV radiation, chemical irritants, or pro-inflammatory cytokines like TNF-α) to induce an inflammatory response, characterized by the release of markers like IL-8. The cells are co-incubated with this compound, and the concentration of IL-8 in the cell culture supernatant is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in IL-8 levels in the presence of the peptide would indicate an anti-inflammatory effect. These studies aim to demonstrate that by calming neuronal response, this compound can indirectly temper the subsequent inflammatory cascade.

Cellular Viability and Cytotoxicity Assessments (e.g., MTT Test)

A critical aspect of in vitro research for any compound intended for topical application is the assessment of its potential cytotoxicity. The MTT test is a widely used colorimetric assay to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. banglajol.info

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan (B1609692) crystals. banglajol.info The amount of formazan produced is directly proportional to the number of living cells. banglajol.info For the assessment of this compound, various cell lines, such as human keratinocytes or fibroblasts, are incubated with a range of concentrations of the peptide. After the incubation period, the MTT reagent is added, and the resulting formazan is solubilized, typically with dimethyl sulfoxide (B87167) (DMSO). banglajol.info The absorbance of the solution is then measured with a spectrophotometer. A lack of significant reduction in cell viability, even at high concentrations, indicates that the peptide is not cytotoxic and is safe for the cells under investigation.

Table 2: Summary of MTT Cytotoxicity Assay

Parameter Description Relevance to this compound
Objective To assess the effect of the peptide on cell viability and rule out cytotoxicity. Ensures the compound is not harmful to skin cells.
Methodology Colorimetric assay measuring the metabolic activity of cells by quantifying the conversion of MTT to formazan. banglajol.info A standard, reliable method for in vitro toxicity screening. cellbiolabs.com
Key Metric Percentage of cell viability compared to an untreated control. High viability indicates low cytotoxicity.

| Finding | Such tests are used to confirm that this compound does not negatively impact the health of skin cells. | Establishes a foundational safety profile at the cellular level. |

In Vivo Research and Physiological Effects of Acetyl Tetrapeptide 15

Animal Models for Skin Hyperreactivity and Pain

While Acetyl tetrapeptide-15 is designed to reduce skin hyperreactivity associated with various pain states, publicly available research has primarily focused on its mechanism of action through in vitro models using cultured sensory neurons and in vivo studies on human subjects. Detailed studies employing specific animal models to evaluate its direct effects on skin hyperreactivity and pain were not prominently found in the reviewed scientific literature.

This compound was developed with the objective of mitigating skin hyperreactivity that can lead to inflammatory, chronic, and neuropathic pain. specialchem.commedchemexpress.com Its mechanism of action points to its potential efficacy in these areas by increasing the threshold of neuronal excitability. medchemexpress.com The peptide functions as a μ-opioid receptor agonist, mimicking the body's natural pain-relieving pathways.

In vitro research on cultured sensory neurons has demonstrated that this compound significantly reduces the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide involved in pain transmission and neurogenic inflammation. myskinrecipes.com The release of CGRP is a critical step in the inflammatory cascade that leads to sensations of pain and discomfort. guidechem.com By binding to μ-opioid receptors on the nerve endings, this compound initiates a signaling cascade that inhibits the nerve's response to irritants and thereby decreases the release of CGRP. myskinrecipes.com This modulation of neurogenic inflammation is the basis for its intended effect on inflammatory and neuropathic pain sensations.

One study found that a 0.001% concentration of the peptide reduced CGRP release by 50%, an efficacy level comparable to the calcium channel blocker verapamil (B1683045) and greater than the TRPV1 antagonist capsazepine. myskinrecipes.com This inhibitory action on a pro-inflammatory mediator underscores its potential to soothe the excessive nerve reactions characteristic of sensitive skin and associated pain responses. guidechem.com

Cutaneous Sensory Response Threshold Studies

In vivo studies have been conducted to quantify the effect of this compound on the skin's tolerance to chemical and thermal stimuli. These assessments were performed on human volunteers to measure changes in sensory perception thresholds after treatment.

A key in vivo study demonstrated the capacity of this compound to reduce skin sensitivity in human subjects exposed to capsaicin (B1668287), the active component of chili peppers known to induce sensations of stinging and burning. myskinrecipes.com

In a single-blind, split-faced clinical study involving 20 volunteers, researchers first determined the baseline concentration of a capsaicin solution that induced discomfort when applied to the nasolabial folds. myskinrecipes.com Following this baseline measurement, a formulation containing this compound was applied twice daily for four days to one side of the face, with a vehicle solution applied to the other side. myskinrecipes.com After the treatment period, the capsaicin challenge was repeated. The study found a significant increase in the capsaicin concentration required to elicit discomfort on the side treated with this compound, confirming its ability to raise the skin's tolerance threshold. myskinrecipes.com

Study ParameterDescription
Study Design Single-blind, split-faced clinical study
Participants 20 human volunteers
Test Agent Capsaicin solution of increasing concentrations
Intervention Topical application of a solution with this compound
Duration 4 days, twice-daily application
Primary Outcome Change in the discomfort threshold to capsaicin application
Result Significant increase in the capsaicin tolerance threshold post-treatment

In vivo clinical studies have indicated that this compound can alleviate discomfort and pain resulting from external stimuli, including heat. guidechem.com These studies contribute to the understanding of how the peptide increases the skin's tolerance level. However, detailed protocols and quantitative results from specific in vivo assessments focusing solely on temperature sensitivity thresholds were not available in the reviewed literature. The mechanism, involving the modulation of sensory nerve fiber responses, suggests a reduction in sensitivity to thermal stimuli. rossorg.com

Influence on Skin Tolerance Levels to Environmental Factors

The demonstrated ability to raise the threshold for capsaicin-induced discomfort provides direct in vivo evidence of its capacity to make the skin less reactive. myskinrecipes.com This desensitizing effect helps restore the skin's tolerance to normal levels, alleviating the discomfort often associated with sensitive skin and enhancing its resilience against external aggressors. guidechem.com

Clinical Research and Translational Applications of Acetyl Tetrapeptide 15

Study Design and Methodological Approaches

Clinical trials of acetyl tetrapeptide-15 have employed specific methodologies to ensure the accuracy and reliability of the findings. These studies are often designed to directly assess the peptide's effects on skin sensitivity in a controlled setting.

A key methodological approach in evaluating the efficacy of this compound is the split-faced, single-blind clinical trial. In this type of study, different treatments are applied to contralateral sides of a participant's face. This allows for a direct comparison of the active ingredient against a placebo or vehicle under identical conditions, thereby minimizing variability between individuals.

One notable study involved 20 volunteers and utilized a split-faced, single-blind design to assess the peptide's ability to reduce skin sensitivity. A solution containing 0.0015% this compound was applied to one side of the face, while a vehicle solution was applied to the other. The study was single-blinded, meaning the participants were unaware of which side received the active treatment.

Participants in clinical trials for this compound are typically selected based on specific criteria to ensure the relevance of the study's outcomes. A primary inclusion criterion is the self-perception of having sensitive skin, which is often characterized by a lower tolerance to various external stimuli.

In a prominent study, volunteers were selected based on their susceptibility to stinging sensations induced by capsaicin (B1668287), a compound found in chili peppers that activates sensory receptors in the skin. While the primary focus is often on skin sensitivity, other dermatological parameters may also be considered in volunteer selection, although specific criteria such as "moderate photodamage" have not been extensively detailed in the available research.

Efficacy in Modulating Skin Sensitivity

Clinical studies have demonstrated the efficacy of this compound in modulating the skin's response to irritants and increasing its tolerance threshold.

A key finding from clinical research is the ability of this compound to significantly reduce discomfort and stinging sensations. In a study involving the application of capsaicin to induce a stinging sensation, treatment with a 0.0015% solution of this compound for four days resulted in a statistically significant increase in the threshold of capsaicin concentration required to provoke discomfort researchgate.netnih.gov. This indicates that the peptide effectively raises the skin's tolerance to irritants.

Efficacy of this compound in a Capsaicin Challenge Test

ParameterMethodologyResult
Discomfort ThresholdApplication of increasing concentrations of capsaicin on the nasolabial folds.Statistically significant increase in the concentration of capsaicin needed to induce a stinging sensation after 4 days of treatment with 0.0015% this compound solution.

Anti-Inflammatory Outcomes in Clinical Settings

The anti-inflammatory properties of this compound are a direct result of its mechanism of action. By targeting the neurosensory aspects of skin irritation, the peptide helps to mitigate the inflammatory cascade.

Clinical evidence for the anti-inflammatory effects of this compound in human skin is primarily linked to its ability to reduce the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in neurogenic inflammation nih.govinnospk.com. By downregulating the release of CGRP, this compound helps to prevent the subsequent inflammatory responses, such as redness and swelling, that are often associated with sensitive skin reactions. While direct clinical data on visible anti-inflammatory outcomes like the reduction of erythema is not extensively detailed in available literature, the demonstrated efficacy in reducing sensations of discomfort and stinging strongly supports its anti-inflammatory role in a clinical context innospk.com.

Comparative Clinical Efficacy with Other Bioactive Peptides

The clinical application of bioactive peptides in dermatology, particularly for sensitive and reactive skin, has expanded to include various molecules with distinct mechanisms of action. This compound is a key neuro-sensory peptide designed to increase the skin's tolerance threshold and reduce sensations of discomfort. mobelbiochem.com Its efficacy is best understood when compared to other peptides that also modulate neurogenic inflammation and skin sensitivity, as well as those with different primary functions such as anti-aging.

A primary mechanism for soothing sensitive skin involves the modulation of sensory nerve responses. nih.gov this compound, along with peptides like Acetyl dipeptide-1 cetyl ester and Palmitoyl tripeptide-8, functions as a neurotransmitter-inhibiting peptide by acting as an agonist of the μ-opioid receptor on cutaneous nerve fibers. nih.gov This action helps to reduce the release of the neuropeptide Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and uncomfortable skin sensations like stinging and burning. nih.govmyskinrecipes.com

In contrast, other peptides such as Acetyl hexapeptide-49 achieve a similar outcome—the reduction of CGRP release—but through a different signaling pathway involving the proteinase-activated receptor 2 (PAR-2). nih.gov This highlights a key area of comparison: different molecular pathways can be targeted to achieve the same clinical endpoint of reducing skin sensitivity.

Research Findings on Comparative Efficacy

Direct, head-to-head clinical trials comparing the efficacy of this compound against other specific bioactive peptides are not extensively documented in peer-reviewed literature. nih.gov Much of the available data comes from in-vitro studies or clinical tests against a placebo or baseline, often provided by ingredient suppliers. nih.govresearchgate.net However, a comparative analysis of their mechanisms and documented effects provides valuable insight.

An in-vitro study on sensory neurons demonstrated that this compound at a concentration of 0.001% was more effective at reducing CGRP release following exposure to capsaicin (a TRPV1 agonist) than 10 μM of capsazepine, a known TRPV1 antagonist. myskinrecipes.com A subsequent clinical study involving 20 volunteers showed that a formulation with this compound significantly increased the threshold of discomfort when exposed to increasing concentrations of capsaicin, confirming its desensitizing effect on the skin. nih.govmyskinrecipes.com

For comparison, Palmitoyl tripeptide-8 has been shown in in-vitro models to significantly inhibit the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). nih.gov Specifically, it achieved up to 32% inhibition in UVB-irradiated keratinocytes and a 64% inhibition in IL-1 stimulated fibroblasts, with the latter being a greater reduction than that achieved by α-MSH. nih.gov While both this compound and Palmitoyl tripeptide-8 target skin sensitivity, their efficacy has been measured against different biomarkers (CGRP vs. IL-8), making a direct efficacy comparison challenging.

Other peptides commonly used in skincare have different primary targets. For instance, Acetyl hexapeptide-8 is a well-known neurotransmitter inhibitor that targets the SNARE complex to reduce muscle contraction, thereby minimizing the appearance of expression wrinkles. mdpi.comnih.govincidecoder.com While it modulates neurotransmission, its primary application and measured endpoints (wrinkle depth, skin elasticity) are distinct from the soothing and sensitivity-reducing effects of this compound. skincarerebels.comresearchgate.net

The table below summarizes the mechanisms and key findings for this compound and other relevant bioactive peptides.

PeptidePrimary Mechanism of ActionKey Research Findings
This compound μ-opioid receptor agonist; inhibits CGRP release. nih.govmyskinrecipes.comIn-vitro: More effective at reducing CGRP release than capsazepine. myskinrecipes.com Clinical: Significantly increased the skin's tolerance threshold to capsaicin in human volunteers. nih.govmyskinrecipes.com
Palmitoyl Tripeptide-8 μ-opioid receptor agonist; inhibits inflammatory cytokines. nih.govIn-vitro: Inhibited IL-8 production by up to 64% in stimulated fibroblasts, outperforming α-MSH. nih.gov
Acetyl Dipeptide-1 Cetyl Ester Neurotransmitter-inhibiting peptide acting on the cutaneous opioid system. nih.govFrequently used in cosmetic products formulated for sensitive skin. nih.gov
Acetyl Hexapeptide-49 Reduces CGRP release and pro-inflammatory cytokine production via the PAR-2 signaling pathway. nih.govProvides an alternative pathway to reducing neurogenic inflammation. nih.gov
Acetyl Hexapeptide-8 Inhibits the SNARE complex, reducing neurotransmitter release at the neuromuscular junction to minimize muscle contraction. mdpi.comnih.govClinical: Reduced wrinkle depth by 17% after 15 days in one study. incidecoder.com Primarily targets expression lines rather than skin sensitivity. mdpi.com

A 2019 analysis of 88 facial cosmetics marketed for sensitive skin revealed the relative usage of these peptides, offering an indirect view of their perceived efficacy and commercial application in the market.

PeptideRelative Usage in Sensitive Skin Cosmetics (2019)
Acetyl Dipeptide-1 Cetyl Ester>5% of products analyzed
Palmitoyl Tripeptide-8Second most used
This compound Third most used
Acetyl Hexapeptide-49Found in only one product analyzed

This market data indicates that while several peptides targeting neurosensory pathways are utilized, Acetyl dipeptide-1 cetyl ester and Palmitoyl tripeptide-8 were more prevalent than this compound in the products surveyed at that time. nih.gov

Advanced Formulation and Delivery Strategies for Acetyl Tetrapeptide 15

Enhancing Skin Permeability and Bioavailability

Overcoming the skin's natural barrier is a primary challenge in the topical delivery of peptides. nih.gov The introduction of an acetyl group to the tetrapeptide improves its lipophilicity, which enhances its ability to penetrate the skin barrier. creative-peptides.com However, to further boost its permeation and ensure it reaches its target site of action, various physical and chemical enhancement techniques are utilized. nih.govresearchgate.net

Physical Delivery Techniques

Physical enhancement methods transiently disrupt the stratum corneum, creating pathways for molecules like Acetyl Tetrapeptide-15 to pass through. researchgate.net While specific studies applying these techniques to this compound are not prevalent in publicly available research, their general efficacy for delivering peptides is well-documented. nih.govresearchgate.net

Thermal Ablation: This technique uses lasers or radiofrequency to create microscopic channels in the skin, significantly increasing the permeability for topically applied substances. nih.gov

Electroporation: By applying high-voltage electrical pulses for a very short duration, temporary aqueous pores are formed in the lipid bilayers of the skin. nih.gov This method facilitates the transport of a wide range of molecules, including peptides. nih.gov

Iontophoresis: This method involves applying a low-level electrical current to drive charged molecules across the skin barrier. It is a promising tool for enhancing the delivery of ionized peptides. researchgate.net

Microneedles: These are minimally invasive devices containing arrays of microscopic needles that create micron-scale pores in the skin, bypassing the stratum corneum. This technique has been shown to be effective and safe for increasing the skin permeability of peptides. nih.govresearchgate.net

Ultrasounds (Sonophoresis): The application of low-frequency ultrasound waves can temporarily disrupt the lipid structure of the stratum corneum, a phenomenon known as cavitation, which enhances the penetration of active ingredients. researchgate.net

Nanocarrier Systems

Encapsulating peptides within nanocarrier systems is a widely explored strategy to improve their stability, skin penetration, and bioavailability. nih.govchempep.com These carriers can protect the peptide from enzymatic degradation and facilitate its transport into deeper skin layers. nih.gov Patent literature suggests the incorporation of this compound into various nanodelivery systems. googleapis.comjustia.com

Liposomes: These are vesicular systems composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds. Liposomes are known to enhance the skin penetration of peptides. nih.govchempep.com

Niosomes: Structurally similar to liposomes, niosomes are vesicles formed from non-ionic surfactants. They offer advantages in terms of cost and stability and are effective carriers for dermal delivery. nih.govjustia.com

Ethosomes: These are highly flexible lipid vesicles containing a significant concentration of ethanol. The ethanol provides the vesicles with a soft, malleable character, allowing them to penetrate the stratum corneum more effectively than conventional liposomes. researchgate.net Patents have described ethosome formulations containing a variety of peptides, including this compound. google.com

Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. researchgate.net Their small droplet size provides a large surface area, which can improve the transport of active ingredients into the skin. researchgate.net

Stability and Release Kinetics in Formulation Vehicles

The vehicle in which this compound is formulated plays a critical role in its stability and release profile. nih.gov The choice of formulation impacts the peptide's release rate, which in turn affects its permeation and ultimate efficacy. Semi-solid formulations like emulsions (creams) and hydrogels are common vehicles for cosmetic peptides.

Research into the release of N-acetyl-Tyr-Pro-Phe-Phe-NH2 (AcYPFF), the chemical structure of this compound, from different semi-solid formulations has provided detailed insights into its behavior. A study characterized the release kinetics of this tetrapeptide from oil-in-water (o/w) and water-in-oil (w/o) emulsions, as well as a hydrogel base. researchgate.net

The findings indicated that the formulation type and its rheological properties are strong determinants of the peptide's release process. The fastest release was observed from the hydrogel, which possessed the lowest viscosity. The mechanism of release was identified as non-Fickian diffusion transport for all tested formulations.

The kinetic data for the release of this compound from various formulations were analyzed using different mathematical models to determine the best fit.

Higuchi Model: This model is often used to describe the release of a drug from a matrix system and was found to be a good fit for the release from o/w and w/o emulsions prepared at elevated temperatures.

Korsmeyer-Peppas Model: This model is used to describe drug release from a polymeric system. It provided a high linearity for the release from an o/w emulsion prepared with a specific auto-emulsifier.

First-Order Kinetics: This model, where the release rate is dependent on the concentration of the active ingredient, was the most suitable for describing the release from the hydrogel formulation.

The following table summarizes the findings on the release kinetics of this compound from different formulation types.

Formulation TypeKey CharacteristicsBest Fit Kinetic Model for ReleaseGeneral Release Profile
Oil-in-Water (o/w) EmulsionStandard emulsion prepared at elevated temperature.HiguchiMatrix diffusion-controlled release.
Water-in-Oil (w/o) EmulsionStandard emulsion prepared at elevated temperature.HiguchiMatrix diffusion-controlled release.
Oil-in-Water (o/w) Emulsion with Auto-EmulsifierEmulsion prepared with a specific auto-emulsifier.Korsmeyer-PeppasRelease from a polymeric-like system, non-Fickian diffusion.
HydrogelLowest viscosity among tested formulations.First-OrderFastest release rate, concentration-dependent.

Q & A

Q. Which standard assays validate this compound’s neuro-inhibitory activity in preclinical studies?

  • Methodological Answer : Use calcium flux assays in sensory neuron cultures (e.g., TRPV1-expressing cells) to measure inhibition of neuronal activation. Pair with ex vivo skin explant models to assess peptide penetration and tissue-level effects. Include positive controls like capsaicin for TRPV1 activation and reference inhibitors (e.g., botulinum toxin) for comparative analysis .

Q. How do researchers ensure reproducibility in clinical studies evaluating this compound’s efficacy?

  • Methodological Answer : Employ double-blind, placebo-controlled trials with standardized protocols for skin sensitivity assessments (e.g., stinging test with lactic acid). Use biometric tools like transepidermal water loss (TEWL) measurements and erythema index quantification via spectrophotometry. Ensure sample sizes are statistically powered (n ≥ 30 per group) and stratify participants by baseline skin reactivity .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

  • Methodological Answer : Conduct pharmacokinetic studies using Franz diffusion cells to measure peptide penetration in human skin equivalents. Cross-validate findings with microdialysis in vivo to assess bioavailability. Use meta-analysis of existing clinical data to identify confounding variables (e.g., formulation stability, vehicle effects) .

Q. What interdisciplinary approaches enhance understanding of this compound’s dual anti-inflammatory and neuro-modulatory roles?

  • Methodological Answer : Integrate computational molecular docking to predict peptide interactions with CGRP receptors or TRP channels. Validate with CRISPR-edited keratinocytes lacking specific receptors (e.g., CALCRL for CGRP). Collaborate with neuroscientists to map peptide effects on cutaneous nerve density via immunohistochemistry .

Q. What strategies address reproducibility challenges in peptide stability studies?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to monitor degradation. Pair with circular dichroism spectroscopy to confirm structural integrity. For in vitro assays, include protease inhibitors in buffer systems and validate activity retention via luciferase-based NF-κB reporter assays .

Q. How can researchers systematically analyze conflicting clinical data on this compound’s long-term tolerability?

  • Methodological Answer : Perform a Cochrane-style systematic review with PRISMA guidelines. Include only studies with ≥12-week follow-ups and objective endpoints (e.g., histopathology for mast cell infiltration). Use GRADE criteria to assess evidence quality and meta-regression to explore formulation-dependent effects .

Critical Research Gaps

  • Mechanistic Depth : Limited structural data on peptide-receptor interactions.
  • Long-Term Safety : Few studies beyond 6 months; prioritize longitudinal cohorts.
  • Formulation Science : Interactions with delivery systems (e.g., liposomes) remain underexplored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.